3-(benzenesulfonyl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one
Description
This compound features a piperidine core substituted with a propan-1-one group at the 1-position and a benzenesulfonyl moiety at the 3-position. The piperidine’s 3-position is further modified by a methylene-linked 1,2,4-oxadiazole ring bearing a pyrazin-2-yl substituent.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c27-20(8-12-31(28,29)17-6-2-1-3-7-17)26-11-4-5-16(15-26)13-19-24-21(25-30-19)18-14-22-9-10-23-18/h1-3,6-7,9-10,14,16H,4-5,8,11-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNZYEUAVUFOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzenesulfonyl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial properties, enzyme inhibition capabilities, and possible implications in drug development.
Chemical Structure and Properties
The compound contains several pharmacologically relevant moieties:
- Benzenesulfonyl group : Known for its role in enhancing solubility and bioavailability.
- Piperidine ring : Associated with various biological activities including analgesic and antipsychotic effects.
- Oxadiazole ring : Noted for its antimicrobial and anticancer activities.
- Pyrazine moiety : Contributes to the compound's potential as an anti-infective agent.
Antimicrobial Activity
Research indicates that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-oxadiazole structure can effectively inhibit the growth of various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 29a | Staphylococcus aureus | 0.5 µg/mL |
| 29b | Mycobacterium tuberculosis | 0.25 µg/mL |
| 29c | Escherichia coli | 1 µg/mL |
These findings suggest that the presence of the oxadiazole and piperidine groups enhances the compound's efficacy against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease enzymes:
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 85% |
| Urease | 75% |
These results indicate that the compound could have applications in treating conditions like Alzheimer's disease (via AChE inhibition) and urease-related infections .
Study on Antitubercular Activity
A study conducted by Dhumal et al. (2016) explored the antitubercular activity of oxadiazole derivatives. The most active compounds demonstrated a strong binding affinity to the mycobacterial enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in Mycobacterium tuberculosis. This highlights the potential of compounds similar to our target molecule in combating tuberculosis .
Neuroprotective Effects
Another study evaluated a series of piperidine derivatives for neuroprotective effects. The results indicated that certain modifications to the piperidine structure could enhance neuroprotective activity, suggesting that our compound may also possess similar properties due to its structural components .
Comparison with Similar Compounds
Core Structural Features
- Target Compound :
- Piperidine with propan-1-one and benzenesulfonyl groups.
- Oxadiazole-pyrazine substituent.
- Analog 1 : 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one (CAS 1401543-09-6)
- Analog 2: 2-(2-Fluorophenoxy)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (CAS 1704536-04-8) Ethanone backbone with fluorophenoxy substitution. Shared pyrazine-oxadiazole-piperidine motif .
- Analog 3 : 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one (CAS 1705878-76-7)
Molecular Properties
Functional Group Impact
- Chlorophenyl (Analog 1) : Increases lipophilicity and steric bulk, possibly affecting membrane permeability .
- Fluorophenoxy (Analog 2): Introduces electronegativity and metabolic stability via fluorine .
- Phenylthio (Analog 3) : Sulfur atom may improve binding to cysteine-rich targets or redox modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
